

historical methods of ethanethiol synthesis

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Compound of Interest

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An In-depth Technical Guide on the Historical Methods of **Ethanethiol** Synthesis

Introduction

Ethanethiol ($\text{CH}_3\text{CH}_2\text{SH}$), also known as ethyl mercaptan, is an organosulfur compound recognized for its potent and distinct odor, detectable by humans at extremely low concentrations.[1][2][3] This characteristic has led to its primary application as an odorant added to otherwise odorless fuels like liquefied petroleum gas (LPG) and natural gas to warn of leaks.[1][2][4] Beyond this crucial safety role, **ethanethiol** serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[3][4]

The synthesis of **ethanethiol** has evolved significantly since its first preparation in the early 19th century. Early methods were characterized by multi-step processes, often with modest yields and the formation of significant side products. This guide provides a detailed examination of the core historical methods for synthesizing **ethanethiol**, presenting the experimental protocols, quantitative data, and reaction pathways for each. This document is intended for researchers, scientists, and professionals in drug development who are interested in the historical context and foundational chemistry of thiol synthesis.

Synthesis from Ethyl Sulfates

The earliest reported synthesis of **ethanethiol** dates back to 1834 by the Danish chemist William Christopher Zeise.[1][2][5] This and other similar methods relied on the reaction of an ethyl sulfate derivative with a sulfide or hydrosulfide salt.

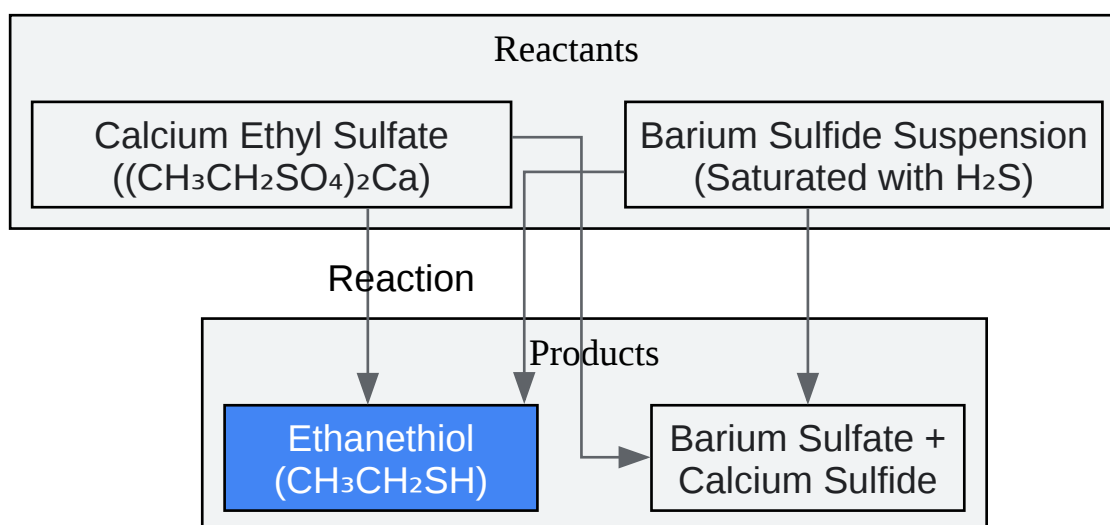
Zeise's Method (1834): Calcium Ethyl Sulfate and Barium Sulfide

The first documented synthesis of **ethanethiol** involved the reaction of calcium ethyl sulfate with a suspension of barium sulfide saturated with hydrogen sulfide.^{[1][2][5]} This pioneering work established the foundational chemistry for producing thiols from alkyl sulfates.

Experimental Protocol: A detailed protocol for Zeise's original experiment is not readily available in modern literature. However, based on the description, the process would have involved the following conceptual steps:

- Preparation of calcium ethyl sulfate, likely from ethanol and sulfuric acid.
- Creation of a suspension of barium sulfide in water.
- Saturation of the barium sulfide suspension with hydrogen sulfide gas.
- Addition of the calcium ethyl sulfate to the sulfide-rich suspension.
- Heating the mixture to distill the volatile **ethanethiol**.
- Purification of the collected distillate.

Reaction Pathway:



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Caption: Zeise's 1834 synthesis of **ethanethiol**.

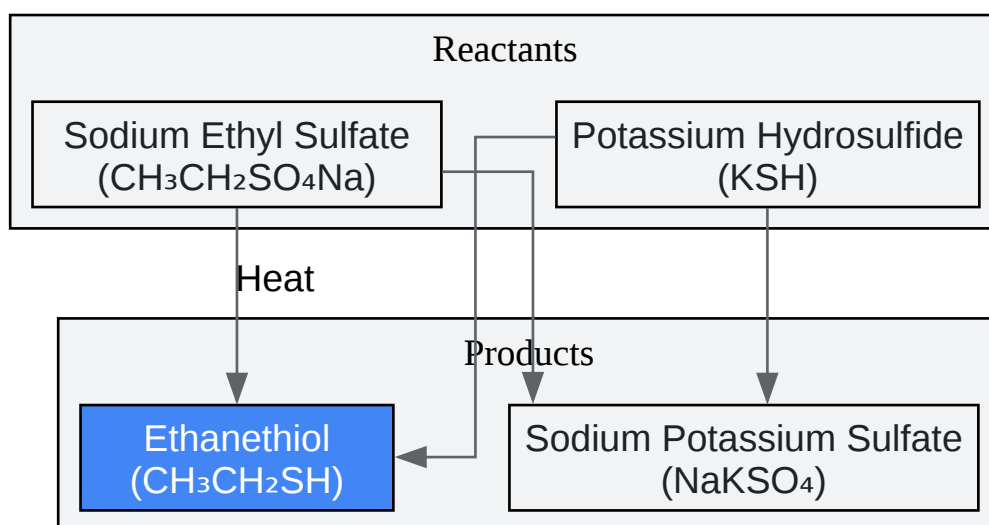
Sodium Ethyl Sulfate and Potassium Hydrosulfide

A more common laboratory-scale historical method involved the reaction of sodium ethyl sulfate with potassium hydrosulfide (KSH).[6][7][8] This method offered a more direct route using more soluble reagents compared to Zeise's original preparation.

Experimental Protocol:[9]

- **Preparation of Sodium Ethyl Sulfate:** Two parts by volume of 99% ethanol are added to a mixture of one part by volume of sulfuric acid ($d=1.84$) and one part of 20% fuming sulfuric acid, while keeping the temperature below 70°C . The mixture is cooled, diluted with ice-cold water, and neutralized with a sodium carbonate solution. The solution is then concentrated until salt begins to crystallize, and upon cooling, sodium sulfate is filtered off.
- **Preparation of Potassium Hydrosulfide:** A solution of 1.6 parts by weight of potassium hydroxide in 3 parts by volume of water is saturated with hydrogen sulfide gas.
- **Reaction and Distillation:** The filtrate containing sodium ethyl sulfate is mixed with the potassium hydrosulfide solution. The mixture is gradually heated to distill the **ethanethiol**.
- **Purification:** The distillate is treated with a concentrated sodium hydroxide solution to dissolve the **ethanethiol**, separating it from insoluble oils. The **ethanethiol** is then reprecipitated by the addition of an acid.

Reaction Pathway:



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Caption: Synthesis from sodium ethyl sulfate and KSH.

Synthesis from Ethyl Halides

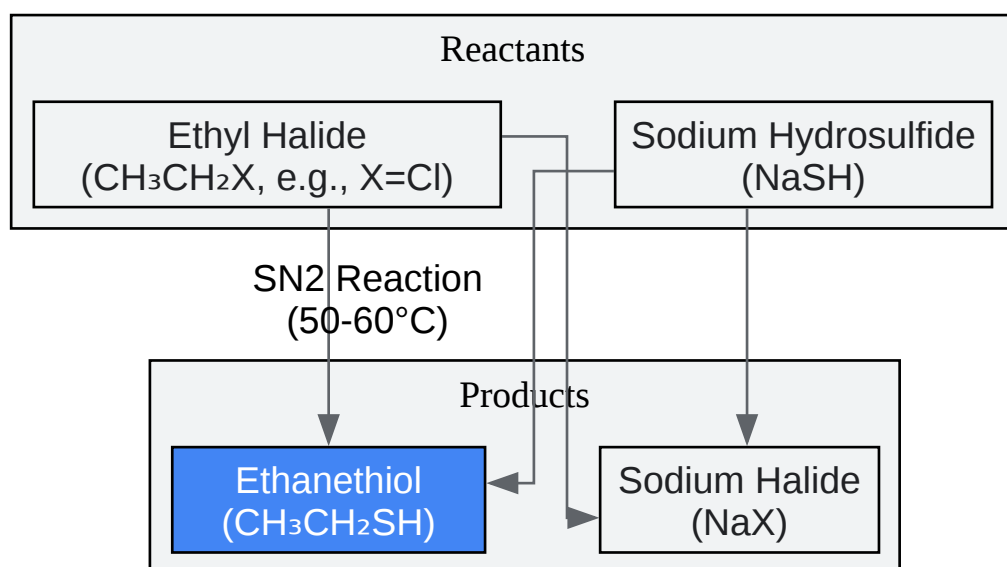
First demonstrated by Henri Victor Regnault in 1840, the reaction of an ethyl halide with a hydrosulfide salt became a common laboratory preparation for **ethanethiol**.^{[1][2][5]} This method is a classic example of a nucleophilic substitution reaction.

Experimental Protocol:^[9]

- **Reaction Setup:** A solution of potassium or sodium hydrosulfide is placed in an autoclave equipped with a stirrer and a condenser.
- **Addition of Reactants:** A slight molar excess of ethyl chloride is added to the autoclave. Some ethyl alcohol is also added to facilitate the reaction.
- **Reaction Conditions:** The reaction mixture is gently warmed to 50-60°C with continuous stirring. The reaction progress is monitored by titrating test portions with acid.
- **Distillation:** Upon completion, the **ethanethiol**, mixed with alcohol and some diethyl sulfide byproduct, is distilled from the reaction mixture.

- Purification: The distillate is converted to its sodium salt with sodium hydroxide, allowing the unreacted alcohol and diethyl sulfide to be removed by a second distillation. The **ethanethiol** is then regenerated by the addition of an inorganic acid.

Reaction Pathway:



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Caption: Halide displacement synthesis of **ethanethiol**.

Synthesis from Ethanol and Hydrogen Sulfide

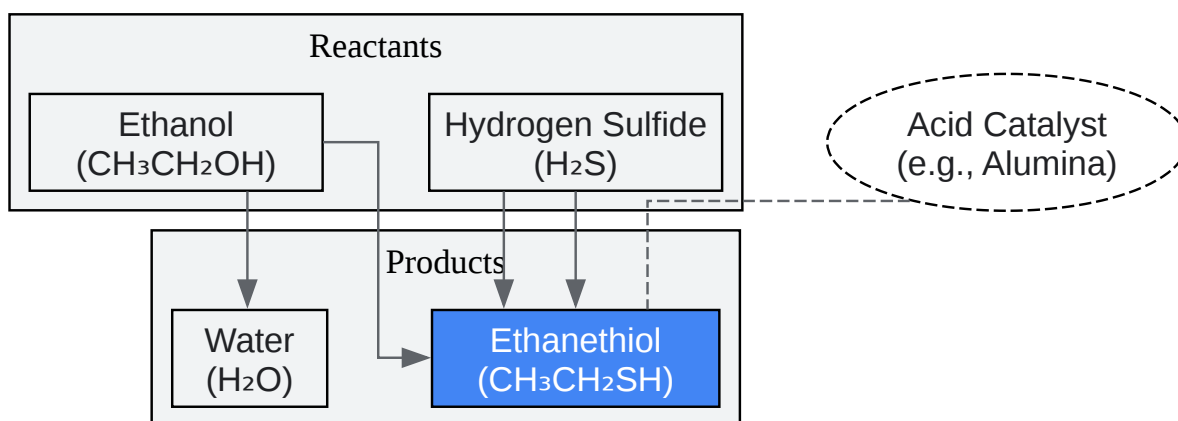
An early industrial method involved the direct reaction of ethanol with hydrogen sulfide gas under pressure, often in the presence of an acid catalyst.^[5] This method represents a more direct route from a readily available starting material.

Experimental Protocol: A detailed historical protocol is not fully described in the search results, but the general procedure involved:

- Catalyst Preparation: An acidic solid catalyst, such as alumina, was prepared and placed in a high-pressure reactor.^{[1][2]}
- Reaction: Ethanol and hydrogen sulfide gas were introduced into the heated reactor under pressure.

- Separation: The product mixture, containing **ethanethiol**, unreacted starting materials, water, and byproducts like diethyl sulfide, was cooled and separated.
- Purification: The **ethanethiol** was purified, likely through distillation.

Reaction Pathway:



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Caption: Catalytic synthesis from ethanol and H₂S.

Quantitative Data Summary

The historical methods for **ethanethiol** synthesis were often limited by their efficiency and the formation of side products. The following table summarizes the available quantitative data for these methods, with modern industrial processes included for comparison.

Synthesis Method	Reactants	Catalyst/Conditions	Yield	Key Limitations
Ethyl Halide + NaSH	Ethyl Chloride, Sodium Hydrosulfide	50-60°C, in an autoclave with ethanol as a facilitator[9]	Not specified, but a common lab method	Formation of diethyl sulfide, requires pressure vessel.
Ethanol + H ₂ S	Ethanol, Hydrogen Sulfide	Acid catalysts, under pressure[5]	50% to 60%[5]	Low efficiency, formation of side products, safety risks with H ₂ S.[5]
Modern: Ethylene + H ₂ S	Ethylene, Hydrogen Sulfide	Alumina-supported tungstate catalyst, 300–400°C, 20–30 atm[5]	>95% selectivity[5]	High temperature and pressure required.

Conclusion

The historical synthesis of **ethanethiol** laid the groundwork for modern organosulfur chemistry. Early methods, pioneered by chemists like Zeise and Regnault, relied on fundamental reactions such as nucleophilic substitution using ethyl sulfates and ethyl halides.[1][2][5] While effective for laboratory-scale preparations, these methods were often hampered by low yields, the formation of byproducts like diethyl sulfide, and the challenges of handling toxic reagents such as hydrogen sulfide.[5][9] The direct catalytic reaction of ethanol with hydrogen sulfide represented an early attempt at a more industrially viable process, though its efficiency remained limited.[5] These historical techniques have been largely supplanted by more efficient, selective, and safer modern industrial methods, primarily the catalytic reaction of ethylene with hydrogen sulfide, which offers high selectivity and is better suited for large-scale production.[5][6] A thorough understanding of these foundational methods provides valuable context for the advancements in chemical synthesis and process optimization.

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